molecular formula C25H19ClN4O3S B2967989 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034598-85-9

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2967989
CAS No.: 2034598-85-9
M. Wt: 490.96
InChI Key: DRGURJZAOVHCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core modified with a 4-methoxybenzyl group at position 3 and a thioether-linked 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety at position 2. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in drug design . The 3-chlorophenyl and 4-methoxybenzyl substituents likely influence electronic, steric, and solubility properties, positioning this compound as a candidate for therapeutic optimization.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-32-19-11-9-16(10-12-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-5-4-6-18(26)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGURJZAOVHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a derivative of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial and anticancer properties, as well as its potential therapeutic applications.

Overview of Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives are known for their broad spectrum of biological activities including antibacterial , antiviral , anti-inflammatory , and anticancer effects. The structural diversity of these compounds allows for significant modifications that can enhance their pharmacological profiles.

Key Biological Activities

  • Antibacterial Activity
    • Quinazolin-4(3H)-one derivatives have been reported to exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the structure, such as the introduction of methoxy groups or heterocyclic substitutions, can influence their antibacterial potency significantly .
    • A particular study highlighted that introducing electron-donating groups like –OCH3 at specific positions on the quinazolinone structure could either enhance or diminish antibacterial efficacy depending on the configuration .
  • Anticancer Activity
    • The anticancer potential of quinazolin-4(3H)-one derivatives has been extensively documented. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma .
    • For example, a derivative linked to a 1,2,3-triazole was shown to exert potent antiproliferative effects by inhibiting key signaling pathways involved in tumor growth . The cytotoxicity was often assessed using assays such as MTT or sulforhodamine B (SRB), yielding IC50 values indicative of their effectiveness against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of quinazolin-4(3H)-one derivatives is closely related to their chemical structure. The following table summarizes how various modifications impact their biological activities:

Modification TypeEffect on Activity
Electron-donating groupsGenerally enhance antibacterial activity
Heterocyclic substitutionsCan significantly increase potency
Methoxy group substitutionsModerate activity at lower substitutions; decreased activity at higher substitutions

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study evaluated a series of quinazolinone derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds with specific substitutions showed MIC values lower than traditional antibiotics like vancomycin, indicating their potential as effective alternatives in treating resistant infections .
  • Cytotoxicity in Cancer Cell Lines
    • In vitro studies demonstrated that certain quinazolinone derivatives exhibited IC50 values as low as 10 µM against prostate cancer cell lines (PC3) and breast cancer cell lines (MCF-7), highlighting their potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous quinazolinone derivatives, focusing on substituent variations and molecular properties:

Compound Name Quinazolinone Substituent Oxadiazole/Oxazole Substituent Molecular Formula Molecular Weight Key Structural Differences Evidence Source
Target Compound 4-Methoxybenzyl 3-(3-Chlorophenyl)-1,2,4-oxadiazole - - Unique 3-Cl and 4-OCH₃ groups -
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)quinazolin-4(3H)-one 4-Chlorobenzyl 4-Fluorophenyl-1,2,4-oxadiazole C₂₄H₁₆ClFN₄O₂S 495.4 4-Cl (benzyl), 4-F (oxadiazole)
3-(4-Chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 4-Chlorobenzyl 3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole C₂₅H₁₆ClF₃N₄O₂S 541.9 CF₃ group enhances electron withdrawal
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one Ethyl 3-Chlorophenyl-oxazole C₂₁H₁₈ClN₃O₂S 411.9 Oxazole instead of oxadiazole; 3-Cl
3-(2-Chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 2-Chlorobenzyl 4-Chlorophenyl-1,2,4-oxadiazole C₂₄H₁₆Cl₂N₄O₂S 495.4 2-Cl (benzyl), 4-Cl (oxadiazole)
2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one 4-Fluorophenyl 4-Ethoxyphenyl-1,2,4-oxadiazole C₂₅H₁₉FN₄O₃S 474.5 4-OCH₂CH₃ (oxadiazole); 4-F (benzyl)

Key Observations:

The 3-chlorophenyl on the oxadiazole may offer distinct steric and electronic interactions compared to 4-substituted phenyl groups (e.g., 4-fluorophenyl in or 4-CF₃ in ), influencing target binding or metabolic stability.

Electron-Withdrawing Groups :

  • The trifluoromethyl group in introduces strong electron withdrawal, which may enhance oxidative stability or receptor affinity compared to halogens.

Positional Isomerism :

  • Compounds with 2-chlorobenzyl () versus 4-substituted benzyl groups demonstrate how substituent positioning alters steric bulk and dipole moments, affecting molecular conformation.

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole and quinazolinone moieties in this compound?

  • Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclization of an amidoxime precursor with a nitrile derivative under mild acidic conditions (e.g., HCl in ethanol at 60°C). For the quinazolinone core, anthranilic acid derivatives can be condensed with urea or thiourea in the presence of acetic anhydride. The thioether linkage is introduced by nucleophilic substitution between a bromomethyl-oxadiazole intermediate and a quinazolinone-thiolate generated under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress should be monitored by TLC, and purification achieved via column chromatography or recrystallization in ethanol/water .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹, quinazolinone C=O at ~1680 cm⁻¹, and methoxy C-O at ~1250 cm⁻¹).
  • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., 3-chlorophenyl protons at δ7.4–7.6, 4-methoxybenzyl protons at δ6.8–7.2, and methoxy singlet at δ3.8).
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to validate the connectivity of substituents .

Q. What are common challenges in achieving high yields during the coupling of the oxadiazole and quinazolinone units?

  • Methodological Answer : Steric hindrance from the 3-chlorophenyl and 4-methoxybenzyl groups can reduce reactivity. Optimize solvent polarity (e.g., DMF or PEG-400) and temperature (70–80°C) to enhance nucleophilic substitution efficiency. Catalysts like Bleaching Earth Clay (pH 12.5) can improve reaction rates. Purify intermediates rigorously to avoid competing side reactions, such as disulfide formation .

Advanced Research Questions

Q. How can computational chemistry predict the tautomeric behavior of the quinazolinone core and its impact on bioactivity?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model tautomeric equilibria (e.g., lactam-lactim tautomerism). Compare computed NMR chemical shifts with experimental data to validate predictions. Molecular docking studies (e.g., AutoDock Vina) can assess how tautomers interact with biological targets, such as enzyme active sites, to guide structure-activity relationship (SAR) studies .

Q. What strategies mitigate byproduct formation during the synthesis of the thioether linkage?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify disulfide or sulfoxide byproducts arising from oxidation of the thiol intermediate.
  • Mitigation : Conduct reactions under inert atmospheres (N₂/Ar) with reducing agents (e.g., ascorbic acid) to suppress oxidation. Replace polar aprotic solvents (DMF) with PEG-400, which stabilizes thiolate intermediates and reduces side reactions .

Q. How does the electronic nature of substituents (e.g., 3-chlorophenyl vs. 4-methoxybenzyl) influence regioselectivity in heterocyclic coupling reactions?

  • Methodological Answer : Perform Hammett analysis by synthesizing analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups. Compare reaction rates and regioselectivity using kinetic studies (e.g., monitoring via UV-Vis spectroscopy). Electron-withdrawing groups on the oxadiazole ring enhance electrophilicity at the methylthio position, favoring nucleophilic attack by the quinazolinone-thiolate .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Data Interpretation : Calculate IC₅₀ values and compare with structurally related analogs to establish SAR trends .

Data Contradiction and Optimization Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodological Answer :
  • Batch Comparison : Re-run NMR under standardized conditions (same solvent, temperature, and concentration). Use spiking experiments with authentic samples to confirm purity.
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by conformational isomerism or rotamers.
  • Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What experimental parameters optimize the cyclocondensation step for the oxadiazole ring under microwave vs. conventional heating?

  • Methodological Answer :
  • Microwave Conditions : Use a CEM Discover reactor at 100°C, 150 W, 20 minutes. Monitor reaction completion via in-situ IR.
  • Conventional Heating : Reflux in ethanol for 6–8 hours.
  • Outcome : Microwave synthesis reduces reaction time by 75% and improves yield (85% vs. 65%) by minimizing thermal degradation .

Mechanistic and Kinetic Studies

Q. What is the role of the 4-methoxybenzyl group in stabilizing the quinazolinone core during acidic/basic conditions?

  • Methodological Answer :
    Perform pH-dependent stability studies (e.g., incubate compound in buffers ranging from pH 2–12). Monitor degradation via HPLC-UV. The 4-methoxy group donates electron density through resonance, stabilizing the quinazolinone against hydrolysis under basic conditions. In contrast, acidic conditions protonate the carbonyl, accelerating ring-opening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.